molecular formula C13H10N2S B3118144 4-isothiocyanato-N-phenylaniline CAS No. 23246-36-8

4-isothiocyanato-N-phenylaniline

Cat. No.: B3118144
CAS No.: 23246-36-8
M. Wt: 226.3 g/mol
InChI Key: DEDBCNNOSGFINM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Isothiocyanates, such as 4-isothiocyanato-N-phenylaniline, are biologically active molecules found in several natural products and pharmaceutical ingredients . They are considered to be the most biologically active degradation products of glucosinolates, secondary metabolites of some plants, mainly from the Brassicaceae family . Isothiocyanates are known to target various biochemical pathways and have demonstrated diverse bioactivities, encompassing anticarcinogenic, anti-inflammatory, and antioxidative properties .

Mode of Action

The mode of action of isothiocyanates involves their interaction with their targets, leading to various changes. For instance, they are known to exert their antimicrobial properties by triggering pathways inducing heat shock and oxidative stress response, protein aggregation, and dysfunction of energy metabolism, leading to bacterial death . .

Biochemical Pathways

Isothiocyanates affect various biochemical pathways. They are known to inhibit carcinogen metabolism by drug-metabolizing enzymes, induce apoptosis of cancer cells, and inhibit cell cycle . .

Pharmacokinetics

The pharmacokinetics of isothiocyanates have been studied, with features such as linear and first-order absorption, high protein binding, and capacity-limited tissue distribution, and reversible metabolism and capacity-limited hepatic elimination . .

Result of Action

The molecular and cellular effects of isothiocyanates’ action include cancer cell apoptosis by upregulation of apoptotic genes, cell cycle arrest at G2/M phase by generation of reactive oxygen species and depletion of intracellular glutathione, downregulation of the estrogen receptor, decrease in sensitivity to estrogen, and inhibition of tumor metastasis . .

Action Environment

The action, efficacy, and stability of isothiocyanates can be influenced by various environmental factors. For instance, the enzyme myrosinase in plants and the microflora in the gastrointestinal tract are responsible for the release of isothiocyanates from glucosinolates after physical damage to cruciferous vegetables (harvesting, cutting, or chewing) and after dietary ingestion, respectively . .

Safety and Hazards

The safety data sheet for 4-isothiocyanato-N-phenylaniline suggests that any clothing contaminated by the product should be immediately removed .

Future Directions

Isothiocyanates are biologically active molecules found in several natural products and pharmaceutical ingredients . Due to their high and versatile reactivity, they are widely used as intermediates in organic synthesis . Future research could focus on the potential use of isothiocyanates to replace or support common antibiotics .

Biochemical Analysis

Biochemical Properties

4-Isothiocyanato-N-phenylaniline plays a significant role in biochemical reactions, particularly due to its high reactivity with sulfur-centered nucleophiles such as protein cysteine residues. This reactivity allows it to interact with various enzymes and proteins, leading to modifications that can alter their function. For instance, this compound can form covalent bonds with cysteine residues in enzymes, potentially inhibiting their activity. This interaction is crucial in understanding the compound’s role in cellular processes and its potential therapeutic applications .

Cellular Effects

The effects of this compound on cells are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound can modulate the activity of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and nuclear factor erythroid 2–related factor 2 (Nrf2), which play critical roles in inflammation and oxidative stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the covalent modification of cysteine residues in proteins, leading to changes in their activity. This compound can inhibit enzymes involved in cellular proliferation and survival, such as kinases and proteases. Additionally, this compound can activate the Nrf2 pathway, leading to the upregulation of cytoprotective genes that help cells cope with oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity for extended periods under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in gene expression and cellular metabolism, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can exhibit beneficial effects, such as chemoprotection and anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects, including cellular damage and apoptosis. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels, impacting cellular energy production and biosynthesis. For example, it can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in cellular metabolism and energy homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can affect its activity and function, influencing cellular responses to the compound .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

    One-Pot Process: A general and facile one-pot process involves the preparation of isothiocyanates from primary amines under aqueous conditions.

    Replacement Reaction: Another efficient method for the synthesis of isothiocyanates involves the replacement reaction of phenyl isothiocyanate and the corresponding amines.

Industrial Production Methods

The replacement reaction method mentioned above has advantages such as low toxicity, low cost, safety, fewer by-products, and simplicity, making it suitable for industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Isothiocyanato-N-phenylaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form thiourea derivatives.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various thiourea derivatives, which have significant applications in medicinal chemistry and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isothiocyanato-N-phenylaniline is unique due to its specific structure, which combines the isothiocyanate group with a phenylamine moiety. This unique structure contributes to its distinct reactivity and biological activities, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

4-isothiocyanato-N-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c16-10-14-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDBCNNOSGFINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50877103
Record name 4-ISOTHIOCYANODIPHENYL AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50877103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23246-36-8
Record name 4-ISOTHIOCYANODIPHENYL AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50877103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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